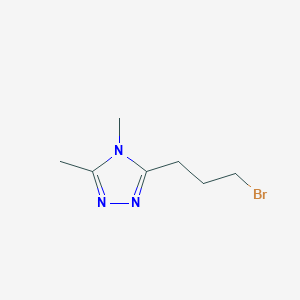
3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromopropyl group attached to the triazole ring, along with two methyl groups at the 4 and 5 positions of the ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the bromopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced triazole derivatives and modified bromopropyl groups.
科学的研究の応用
3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of triazole derivatives with biological targets, such as enzymes and receptors.
Medicine: Triazole derivatives are known for their antifungal and antimicrobial properties, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In biological systems, triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The triazole ring can also interact with metal ions or other cofactors, affecting their activity.
類似化合物との比較
Similar Compounds
3-(3-Bromopropyl)-1H-1,2,4-triazole: Similar structure but lacks the methyl groups at the 4 and 5 positions.
4,5-Dimethyl-1H-1,2,4-triazole: Lacks the bromopropyl group.
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of both the bromopropyl group and the methyl groups on the triazole ring. This combination of functional groups provides distinct reactivity and potential applications compared to other triazole derivatives. The bromopropyl group allows for versatile chemical modifications, while the methyl groups can influence the compound’s stability and interactions with other molecules.
特性
分子式 |
C7H12BrN3 |
|---|---|
分子量 |
218.09 g/mol |
IUPAC名 |
3-(3-bromopropyl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12BrN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3 |
InChIキー |
BCKKREUCOFCTDE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
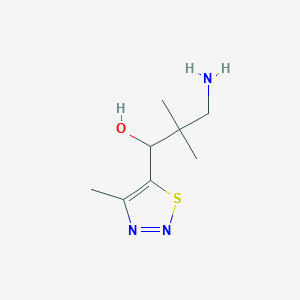

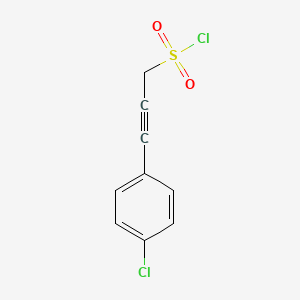
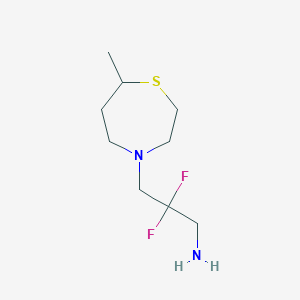
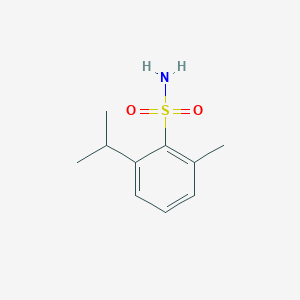
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![3-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13204132.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
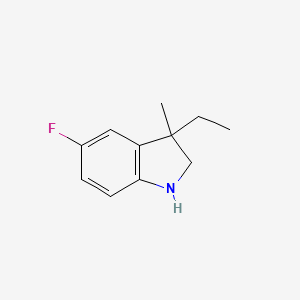
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
